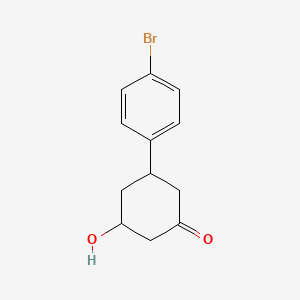

3-(4-Bromophenyl)-5-hydroxycyclohexanone

描述

Structure

3D Structure

属性

分子式 |

C12H13BrO2 |

|---|---|

分子量 |

269.13 g/mol |

IUPAC 名称 |

3-(4-bromophenyl)-5-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,11,14H,5-7H2 |

InChI 键 |

QWXZSEVZSDOFFA-UHFFFAOYSA-N |

规范 SMILES |

C1C(CC(=O)CC1O)C2=CC=C(C=C2)Br |

产品来源 |

United States |

Synthetic Strategies for 3 4 Bromophenyl 5 Hydroxycyclohexanone and Analogues

Historical and Contemporary Approaches to Cyclohexanone (B45756) Functionalization

The synthesis of substituted cyclohexanones has been a subject of extensive research for over a century. Historically, methods relied on classical condensation reactions. The Robinson annulation, discovered by Robert Robinson in 1935, remains a key method for constructing six-membered rings by combining a ketone and a methyl vinyl ketone through a sequence of a Michael addition and an aldol (B89426) condensation. wikipedia.org This and other foundational methods like the Dieckmann condensation offered robust pathways to the basic cyclohexanone core. nih.gov

Contemporary approaches have evolved to offer greater precision, efficiency, and functional group tolerance. The emergence of photocatalysis and electrosynthesis has enabled new strategies for forming C–C bonds under mild conditions. nih.gov Furthermore, the field of C–H bond functionalization has introduced powerful tools for modifying pre-existing carbocyclic scaffolds, allowing for the direct introduction of functional groups onto the cyclohexanone ring with high selectivity, representing a significant leap from traditional methods. researchgate.net These modern techniques prioritize atom economy and step efficiency, minimizing waste and avoiding the often harsh conditions required by classical syntheses. researchgate.net

Direct Functionalization Methods

Directly introducing substituents onto a pre-formed cyclohexanone ring is a primary strategy for synthesizing complex derivatives. This requires methods that can control the position (regioselectivity) and, in many cases, the stereochemistry of the new functional group.

Regioselective bromination is a fundamental transformation for introducing a bromine atom at a specific carbon relative to the carbonyl group. This is typically achieved by converting the ketone into its enol or enolate form, which then acts as a nucleophile, attacking an electrophilic bromine source. The control of regioselectivity—whether the bromine adds to the more- or less-substituted α-carbon—is governed by the reaction conditions, which determine the formation of the thermodynamic versus the kinetic enolate.

Key factors influencing the outcome include the choice of base, solvent, temperature, and brominating agent.

| Brominating Agent | Typical Conditions | Control | Notes |

| Br₂ in Acetic Acid | Acidic medium | Thermodynamic | Often leads to polybromination; generates HBr as a byproduct. |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or acid catalyst | Varies | A versatile reagent, useful for allylic bromination if an adjacent double bond is present. |

| Pyridinium tribromide | THF or Acetic Acid | Thermodynamic | A solid, less hazardous alternative to liquid bromine. |

| Copper(II) Bromide | Reflux in CHCl₃/EtOAc | Thermodynamic | A mild method for α-bromination of ketones. |

Introducing a hydroxyl group onto a cyclohexanone framework can be accomplished through various oxidative or reductive methods. The choice of technique depends on the desired position of the hydroxyl group and the other functional groups present in the molecule.

One common approach is the α-hydroxylation of the ketone via its enolate. Oxidation of an enolate with reagents like molecular oxygen followed by a reduction step, or more directly with electrophilic oxygen sources such as molybdenum peroxide (MoOPH) or oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), can install a hydroxyl group adjacent to the carbonyl.

For hydroxyl groups at other positions, different strategies are required. For instance, 3-hydroxycyclohexanone (B1200884) can be synthesized from 1,3-cyclohexanedione (B196179) using biotransformation with baker's yeast or through electrochemical reduction. researchgate.net Modern methods have also been developed for the selective C–H bond hydroxylation of non-activated positions on the cyclohexane (B81311) ring using dioxiranes, where supramolecular hosts like cyclodextrins can direct the oxidation to a specific site. scispace.com

| Method | Reagents/System | Position of Hydroxylation | Key Features |

| Enolate Oxidation | 1. Base (e.g., LDA) 2. MoOPH or O₂ | α-position (C2 or C6) | A standard method for introducing a hydroxyl group next to the ketone. |

| Dione Reduction | Baker's Yeast (Immobilized) | C3 (from 1,3-dione) | Offers high optical purity (enantiomeric excess >93%). researchgate.net |

| Electrochemical Reduction | Stainless Steel Electrodes (alkaline medium) | C3 (from 1,3-dione) | An environmentally friendly, reagent-less approach. researchgate.net |

| Supramolecular-Controlled C-H Oxidation | Dioxirane generated in situ with Cyclodextrin | Non-activated C-H bonds | Achieves site-selectivity by encapsulating the substrate. scispace.com |

| Fungal Peroxygenase | Agrocybe aegerita peroxygenase, H₂O₂ | Non-activated C-H bonds | Enzymatic hydroxylation with high selectivity. nih.gov |

Multi-Component and Cascade Reaction Pathways

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient route to complex cyclic systems like substituted cyclohexanones. These methods minimize purification steps and reduce chemical waste.

The Robinson annulation is a powerful ring-forming reaction that proceeds through a Michael addition followed by an intramolecular aldol condensation to create a cyclohexenone ring. wikipedia.orgjk-sci.com The classical reaction uses a ketone and methyl vinyl ketone. "Pseudo" or modified Robinson annulation protocols expand the scope of this reaction by using different starting materials or catalysts to achieve the same structural core.

For example, the Wichterle reaction is a variant that uses 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone to avoid undesirable polymerization. wikipedia.org Other modifications involve the use of microwave irradiation to accelerate the reaction and improve yields under solvent-free conditions, aligning with the principles of green chemistry. scholarsresearchlibrary.com The synthesis of complex cyclohexenones can also be achieved by reacting chalcone (B49325) derivatives with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) in the presence of a base, which follows the same Michael-aldol sequence. uitm.edu.my

| Annulation Variant | Michael Acceptor | Key Features | Reference |

| Classic Robinson | Methyl vinyl ketone | Foundational method for cyclohexenone synthesis. wikipedia.orgjk-sci.com | wikipedia.orgjk-sci.com |

| Wichterle Reaction | 1,3-dichloro-cis-2-butene | Avoids polymerization issues associated with methyl vinyl ketone. wikipedia.org | wikipedia.org |

| Microwave-Assisted | α,β-Unsaturated ketones | Solvent-free, rapid reaction times, and high yields. scholarsresearchlibrary.com | scholarsresearchlibrary.com |

| Chalcone-Based | Chalcones (1,3-diaryl-2-propen-1-ones) | Allows for the synthesis of highly substituted, poly-aromatic cyclohexenones. uitm.edu.my | uitm.edu.my |

The tandem Michael-Aldol reaction is the mechanistic heart of the Robinson annulation but can also be viewed as a broader strategy for constructing functionalized cyclohexanone rings. In this sequence, a nucleophile performs a Michael (conjugate) addition to an α,β-unsaturated carbonyl compound, creating an intermediate enolate which then undergoes an intramolecular aldol condensation to close the ring.

Recent advancements have focused on developing catalytic, and often asymmetric, versions of this tandem reaction. For instance, a copper(II)-catalyzed decarboxylative Michael reaction between β-ketoacids and enones, followed by an in situ aldolization, provides a single-pot method to generate highly functionalized cyclohexenones. nih.govcornell.edu This approach is powerful as it can create quaternary carbon centers and has been applied to the enantioselective synthesis of complex cores, such as those found in steroids. cornell.edu These one-pot processes are highly efficient, avoiding the need to isolate intermediates and thereby simplifying the synthetic workflow. ucla.edunih.gov

Dimerization and Cyclization Strategies for Polyfunctional Cyclohexanes

The construction of highly substituted cyclohexane frameworks, such as that found in 3-(4-bromophenyl)-5-hydroxycyclohexanone, often employs cascade or domino reactions that form multiple carbon-carbon bonds in a single operation. These strategies are prized for their efficiency and ability to rapidly build molecular complexity from simple precursors.

One prominent strategy is the cascade Michael-Aldol reaction, which can be used for the diastereoselective synthesis of highly functionalized cyclohexanones. nih.govbeilstein-journals.org This approach typically involves the reaction of an enone with a suitable Michael donor. beilstein-journals.org For instance, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst in the presence of a base, yields functionalized cyclohexanones with high diastereoselectivity. nih.gov

Another powerful method involves intramolecular cyclization reactions. For example, a bioinspired intramolecular [4+2] cyclization has been used to rapidly construct complex caged tetracyclic systems from planar guaiane-type precursors. researchgate.net While not a direct synthesis of the target molecule, this illustrates the power of intramolecular cyclizations in creating complex ring systems. Palladium-catalyzed cyclization of propargylic esters with bis-nucleophiles also represents a versatile one-step method for constructing cyclic molecules. researchgate.net These strategies often rely on the careful design of linear precursors that are primed to fold and cyclize into the desired polyfunctional cyclohexane ring system. uni-kiel.denih.gov

Asymmetric and Stereoselective Synthesis

Creating specific stereoisomers of this compound requires asymmetric and stereoselective synthetic methods. The cyclohexane ring of this molecule contains multiple stereocenters, and controlling their relative and absolute configuration is crucial for many applications. The stereoselective synthesis of the cyclohexanone skeleton is a topic of considerable interest as this core structure is present in numerous natural products and pharmaceutical drugs. nih.govbeilstein-journals.org

Enantioselective Approaches to Hydroxycyclohexanone Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For hydroxycyclohexanone derivatives, several powerful strategies have been developed.

Rhodium-catalyzed asymmetric conjugate arylation is a notable method. For example, the reaction of racemic 5-(trimethylsilyl)cyclohex-2-enone with arylboronic acids, using a chiral phosphane-Rh(I) catalyst, can produce 3-aryl-5-(trimethylsilyl)cyclohexanones with high enantioselectivity. nih.gov Subsequent dehydrosilylation yields the corresponding 5-arylcyclohex-2-enones with up to 93% enantiomeric excess (ee). nih.gov This method could be adapted for the synthesis of the target molecule by choosing the appropriate arylboronic acid.

Organocatalysis offers another versatile route. Proline and its derivatives, as well as cinchona alkaloids, have been used to catalyze asymmetric Michael-aldol cascade reactions, leading to highly functionalized chiral cyclohexanes. rsc.orgacs.org For instance, the combination of a bifunctional squaramide and diphenylprolinol silyl (B83357) ether can catalyze a Michael/Michael/aldol cascade to construct cyclohexanone-fused spiro-compounds with four consecutive stereocenters, achieving perfect enantioselectivities. rsc.org

Kinetic resolution is also a common approach. This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. Lipases are frequently used to effect the kinetic resolution of racemic hydroxycyclohexanones through enantioselective acetylation. researchgate.net

Table 1: Enantioselective Synthesis of Cyclohexanone Derivatives

| Method | Catalyst/Reagent | Substrate Example | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Conjugate Arylation | Chiral amidophosphane-Rh(I) | 5-(trimethylsilyl)cyclohex-2-enone | 5-Arylcyclohex-2-enone | Good | Up to 93% | nih.gov |

| Organocatalytic Cascade | Bifunctional Squaramide / Diphenylprolinol silyl ether | Enone and Michael donor | Cyclohexanone-fused spiro-pyrazolone | Moderate to High | Perfect | rsc.org |

This table is interactive. Click on the headers to sort the data.

Diastereoselective Control in Cyclohexanone Ring Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the formation of the cyclohexanone ring, this is achieved by influencing the direction of bond formation through steric and electronic interactions. researchgate.net

Cascade reactions are particularly effective for establishing diastereoselectivity. A cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in most cases. nih.gov The stereochemical outcome is determined by the relative orientation of the substituents in the enolate intermediate formed during the first Michael addition. beilstein-journals.org

Conformation control is key to achieving high diastereoselectivity, especially in open-chain precursors that cyclize to form the ring. researchgate.net By controlling the conformation of the bonds connecting a resident stereogenic center with the prochiral reaction center, high levels of asymmetric induction can be achieved. researchgate.net For cyclic substrates, the conformational rigidity often leads to more predictable diastereoselectivity.

Biocatalytic Transformations for Chiral Hydroxycyclohexanones

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. For the synthesis of chiral hydroxycyclohexanones, enzymes offer mild reaction conditions and exceptional enantio- and regioselectivity. nih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols. For example, Novozyme 435® (Candida antarctica Lipase (B570770) B) can effectively resolve racemic 3-benzylthia-4-hydroxycyclopentanone and its six-membered ring analogue, providing access to both enantiomers of 4-hydroxycyclohex-2-enone in high optical purity. researchgate.net Similarly, Pseudomonas cepacia lipase has been used for the kinetic resolution of racemic 3-hydroxycyclopentanone. researchgate.net

Dehydrogenases are employed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Ketoreductases (KREDs) from various microorganisms can reduce a ketone to the corresponding (S)- or (R)-alcohol with high enantiomeric excess. nih.gov For instance, cells of Geotrichum candidum have been used for the asymmetric reduction of 4-chloro-3-oxobutanoic acid methyl ester to the corresponding (S)-alcohol with 96% ee. nih.gov This approach is directly applicable to the synthesis of chiral this compound from a corresponding diketone or keto-ester precursor.

Table 2: Biocatalytic Approaches to Chiral Hydroxycycloalkanones

| Enzyme/Organism | Reaction Type | Substrate Example | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Novozyme 435® (Candida antarctica Lipase B) | Kinetic Resolution | rac-4-hydroxycyclohex-2-enone analogue | Enantiopure 4-hydroxycyclohex-2-enone | - | Very High | researchgate.net |

| Geotrichum candidum | Asymmetric Reduction | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | nih.gov |

| Pichia methanolica | Asymmetric Reduction | Ethyl-5-oxohexanoate | Ethyl-(S)-5-hydroxyhexanoate | 80-90% | >95% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Protecting Group Strategies for the Hydroxyl and Carbonyl Functionalities

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools. wikipedia.org They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for selective transformations elsewhere in the molecule. slideshare.netpressbooks.pub

For the Hydroxyl Group: The hydroxyl group is often protected as an ether or an ester.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are widely used. They are easily installed using the corresponding silyl chloride and a base (e.g., imidazole) and are stable to a wide range of non-acidic and non-fluoride conditions. jocpr.com They are typically removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) Ethers (Bn): Installed using benzyl bromide or chloride with a base (e.g., NaH), benzyl ethers are robust and stable to many acidic and basic conditions. They are commonly removed by catalytic hydrogenolysis (H₂, Pd/C).

Ester Protecting Groups: Acetate (Ac) or benzoate (B1203000) (Bz) groups can be used. They are installed using the corresponding acyl chloride or anhydride (B1165640) and are removed by basic hydrolysis (e.g., NaOH, K₂CO₃ in methanol). highfine.com

For the Carbonyl Group (Ketone): The ketone functionality is most commonly protected by converting it into an acetal (B89532) or ketal.

Cyclic Acetals/Ketals: Reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions (e.g., TsOH) forms a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring, respectively. pressbooks.pubhighfine.com These protecting groups are stable to basic, nucleophilic, and reducing conditions (e.g., Grignard reagents, LiAlH₄). wikipedia.orgpressbooks.pub They are readily removed by treatment with aqueous acid. pressbooks.pub

Chemical Reactivity and Mechanistic Studies of 3 4 Bromophenyl 5 Hydroxycyclohexanone

Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group (C=O) in the cyclohexanone ring is a key center of reactivity. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. The carbonyl carbon of 3-(4-Bromophenyl)-5-hydroxycyclohexanone can be attacked by a variety of nucleophiles. The stereochemical outcome of such additions is influenced by the steric hindrance posed by the existing substituents on the cyclohexane (B81311) ring. Reagents can approach from the axial or equatorial face, potentially leading to a mixture of diastereomeric products.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of tertiary alcohols.

Reduction with Hydrides: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 3-(4-bromophenyl)cyclohexane-1,5-diol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various substituted cyclohexylidene derivatives.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant/Reagent | Product Type |

| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Sodium borohydride (NaBH₄) | Secondary Alcohol (Diol) |

| Potassium cyanide (KCN) / H⁺ | Cyanohydrin |

| Triphenylphosphonium methylide ((C₆H₅)₃P=CH₂) | Alkene (Exocyclic methylene) |

The presence of protons on the carbons alpha (α) to the carbonyl group (C2 and C6) imparts acidity, allowing for the formation of enolates upon treatment with a suitable base. Since the ketone is unsymmetrical, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. bham.ac.uk

Kinetic Enolate: This enolate is formed more rapidly by removing the more sterically accessible proton, which is typically at the C6 position. Its formation is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). bham.ac.uk

Thermodynamic Enolate: This is the more stable enolate, with a more substituted double bond, formed by removing a proton from the C2 position. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., NaH or KOtBu) at higher temperatures. bham.ac.uk

These enolates are potent carbon-based nucleophiles and can react with a range of electrophiles, primarily at the alpha-carbon. nih.gov This allows for various α-substitution reactions, including alkylation, acylation, and halogenation, providing a powerful tool for further functionalization of the cyclohexanone ring.

Table 2: Conditions for Selective Enolate Formation

| Enolate Type | Base | Temperature | Key Characteristic |

| Kinetic | Lithium Diisopropylamide (LDA) | Low (-78 °C) | Faster formation, less substituted |

| Thermodynamic | Sodium Hydride (NaH) | Higher (e.g., 25 °C) | More stable, more substituted |

The enolates derived from this compound can participate in condensation reactions with other carbonyl compounds. For instance, in an Aldol (B89426) condensation, the enolate can add to an aldehyde or another ketone, forming a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

These condensation reactions open up possibilities for ring annulation, where a new ring is fused onto the existing cyclohexanone structure. A classic example is the Robinson annulation, which involves a Michael addition of the enolate to an α,β-unsaturated ketone, followed by an intramolecular Aldol condensation to form a new six-membered ring. Such strategies could be employed to construct complex polycyclic systems from the this compound scaffold. Condensation reactions involving similar cyclic ketones are well-established synthetic methodologies. researchgate.netresearchgate.netnih.gov

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C5 position is another key site for chemical modification, allowing for oxidation, esterification, and etherification reactions.

The secondary alcohol can be oxidized to a ketone, yielding 3-(4-bromophenyl)cyclohexane-1,5-dione. A variety of reagents can accomplish this transformation under mild conditions without affecting other parts of the molecule. The choice of oxidant is crucial to avoid over-oxidation or side reactions.

Table 3: Common Reagents for Oxidation of Secondary Alcohols

| Reagent | Name of Reaction | Description |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | A mild oxidant that typically stops at the ketone stage. |

| Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine (B128534) | Swern Oxidation | A widely used method that operates at low temperatures, minimizing side reactions. |

| Dess-Martin periodinane (DMP) | Dess-Martin Oxidation | A mild and highly selective reagent for oxidizing primary and secondary alcohols. |

| Sodium hypochlorite (B82951) (NaOCl) in acetic acid | Bleach Oxidation | An inexpensive and environmentally friendly option for oxidation. |

The resulting 1,5-dione is a valuable synthetic intermediate, for example, for the synthesis of heterocyclic systems through condensation with reagents like hydrazine (B178648) or hydroxylamine.

The hydroxyl group can be readily converted into an ester or an ether, which can serve as a protecting group or introduce new functionalities.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). mdpi.com Common methods include Fischer esterification (reaction with a carboxylic acid under acidic catalysis) and Steglich esterification (using DCC as a coupling agent). organic-chemistry.orgmdpi.com These reactions would produce the corresponding 5-acyloxy-3-(4-bromophenyl)cyclohexanone.

Etherification: The formation of an ether linkage is commonly carried out via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming a 5-alkoxy-3-(4-bromophenyl)cyclohexanone.

Table 4: Reagents for Esterification and Etherification

| Transformation | Reagent 1 | Reagent 2 (if applicable) | Product Functional Group |

| Esterification | Acetic anhydride | Pyridine (catalyst) | Ester (Acetate) |

| Esterification | Benzoyl chloride | Triethylamine (base) | Ester (Benzoate) |

| Etherification | Sodium hydride (NaH) | Methyl iodide (CH₃I) | Ether (Methyl ether) |

| Etherification | Potassium tert-butoxide | Benzyl (B1604629) bromide | Ether (Benzyl ether) |

Dehydration Pathways and Enone Formation

The presence of a hydroxyl group beta to the carbonyl in this compound makes it a prime candidate for dehydration to form a conjugated enone. This elimination of water can be facilitated under both acidic and basic conditions, leading to the formation of 3-(4-Bromophenyl)cyclohex-2-en-1-one and/or 5-(4-Bromophenyl)cyclohex-2-en-1-one. The formation of the conjugated system is a strong thermodynamic driving force for this reaction. openstax.orglibretexts.org

Under acidic conditions, the reaction typically proceeds through an E1 or E2 mechanism. The hydroxyl group is first protonated to form a good leaving group (water). Subsequent departure of water generates a carbocation intermediate, which is then quenched by the removal of a proton from an adjacent carbon to form a double bond. jove.comlibretexts.org The mechanism involves the formation of an enol intermediate, protonation of the hydroxyl group, and subsequent elimination of water. openstax.orglibretexts.org

Basic conditions favor an E1cB (Elimination Unimolecular conjugate Base) mechanism. A base abstracts an acidic alpha-proton to form an enolate, which then eliminates the hydroxide (B78521) ion from the beta-position. openstax.orglibretexts.org Though hydroxide is typically a poor leaving group, the stability gained from the resulting conjugated enone system facilitates the reaction. libretexts.org

The regioselectivity of the dehydration (i.e., the position of the resulting double bond) is influenced by the relative acidity of the alpha-protons and the thermodynamic stability of the resulting conjugated enone.

Table 1: General Conditions for Dehydration of β-Hydroxy Ketones

| Condition | Catalyst/Reagent | Typical Solvent | Temperature | Mechanism |

|---|---|---|---|---|

| Acidic | H₂SO₄, p-TsOH, HCl | Benzene (B151609), Toluene, THF | Room Temp. to Reflux | E1 / E2 |

| Basic | NaOH, KOH, NaOMe | Ethanol, Water, THF | Room Temp. to Reflux | E1cB |

Reactions of the 4-Bromophenyl Substituent

The aryl bromide moiety of the molecule is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction would allow for the synthesis of various biaryl derivatives of the cyclohexanone scaffold. The general reactivity for the halide in Suzuki couplings is I > Br > OTf >> Cl. libretexts.org

A typical reaction would involve treating this compound with an arylboronic acid (Ar-B(OH)₂) using a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate (K₂CO₃) in a solvent mixture like dioxane/water. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, attached to the cyclohexanone ring. The reaction is often catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like triethylamine (Et₃N) is used to neutralize the HBr generated. wikipedia.orgnih.gov Studies on the Heck reaction of aryl bromides with cyclic enones have shown that the choice of base and solvent can be crucial to optimize yields and prevent side reactions. researchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |

Nucleophilic aromatic substitution (SNAr) on a simple aryl bromide like the one in the title compound is generally difficult. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, bromide). fiveable.mechemistrysteps.com

The cyclohexanone ring itself is a deactivating group in electrophilic aromatic substitution, but its effect on nucleophilic substitution is less straightforward. youtube.com It is not a strong enough electron-withdrawing group to significantly activate the ring for SNAr under standard conditions. Therefore, replacing the bromine with common nucleophiles (e.g., -OH, -OR, -NH₂) would likely require harsh conditions (high temperatures and pressures) or the use of a different mechanism, such as one involving a benzyne (B1209423) intermediate, which requires a very strong base like sodium amide (NaNH₂). chemistrysteps.com

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular reactions, particularly under acidic or basic conditions.

Intramolecular Cyclization: Under certain conditions, the hydroxyl group could potentially act as a nucleophile, attacking the carbonyl carbon. While this would form a strained bicyclic hemiketal, subsequent reactions could follow. More plausible cyclizations might occur after modification of the molecule. For instance, if the ketone were converted to an enolate (under basic conditions), the resulting nucleophilic carbon could potentially displace the bromine in an intramolecular SNAr-type reaction, although this would require formation of a spirocyclic system and is generally unfavorable without specific activation. More commonly, intramolecular cyclizations are designed reactions where a tethered nucleophile is introduced, for example, via one of the cross-coupling reactions mentioned above. nih.govnih.gov

Rearrangement Pathways: Acid-catalyzed rearrangements are a possibility, especially following dehydration. The formation of a carbocation intermediate during acid-catalyzed dehydration could potentially trigger rearrangements like hydride or even aryl shifts to form a more stable carbocation before elimination occurs. For example, acid treatment of related 4-aryl-cyclohexadienone systems has been shown to result in a jove.comyoutube.com-migration of the aryl group. rsc.org While the specific substrate here is not a cyclohexadienone, the principle of acid-promoted rearrangement of aryl-substituted cyclic systems suggests that such pathways should be considered. researchgate.net

Reaction Mechanism Elucidation for Key Transformations

Dehydration: The mechanism for enone formation is well-established.

Acid-Catalyzed (E1/E2):

Protonation of the -OH group by the acid catalyst to form -OH₂⁺.

Loss of H₂O to form a secondary carbocation at C-5.

A base (e.g., H₂O or the conjugate base of the acid) abstracts a proton from either C-4 or C-6. Abstraction from C-4 is favored as it leads to a thermodynamically more stable conjugated enone. jove.comlibretexts.org

Base-Catalyzed (E1cB):

A base removes an acidic proton from a carbon alpha to the carbonyl group (C-2 or C-6) to form a resonance-stabilized enolate.

The enolate eliminates the hydroxide ion from the beta-position (C-5) to form the π-bond of the enone. libretexts.org

Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki-Miyaura and Heck reactions proceed via a catalytic cycle involving a palladium(0) species.

Suzuki-Miyaura Mechanism:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

Heck Mechanism:

Oxidative Addition: Similar to the Suzuki reaction, Pd(0) adds to the aryl bromide to form an arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the product alkene and a hydridopalladium complex.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium species. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): In the hypothetical case where this reaction could be forced, the addition-elimination mechanism would apply.

Addition: The nucleophile attacks the carbon bearing the bromine atom, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. fiveable.mechemistrysteps.com The stability of the Meisenheimer complex is key, and without strong EWGs, this intermediate is generally too high in energy to form readily. chemistrysteps.com

Stereochemical Investigations of 3 4 Bromophenyl 5 Hydroxycyclohexanone Derivatives

Conformational Analysis of the Cyclohexanone (B45756) Ring

The hydroxyl group at the C5 position can also be either axial or equatorial, leading to the possibility of two diastereomeric chair conformations for each enantiomer. The relative stability of these conformations is determined by the interplay of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is possible in certain conformations, which can further stabilize the structure. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial tools for elucidating the preferred conformation in solution.

Table 1: Predicted Conformational Energies of 3-(4-Bromophenyl)-5-hydroxycyclohexanone Chair Conformations

| Conformer | 4-Bromophenyl Position | 5-Hydroxy Position | Relative Energy (kcal/mol) | Key Interactions |

| A | Equatorial | Equatorial | 0 (most stable) | Minimal steric strain |

| B | Equatorial | Axial | 0.5 - 1.5 | 1,3-diaxial interaction with H on C3 |

| C | Axial | Equatorial | > 4.0 | Severe 1,3-diaxial interactions |

| D | Axial | Axial | > 5.0 | Severe 1,3-diaxial interactions |

Note: The relative energies are estimations based on A-values for similar substituents on a cyclohexane (B81311) ring and are subject to variation based on solvent and temperature.

Diastereomer and Enantiomer Characterization

This compound has two chiral centers at the C3 and C5 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These stereoisomers are:

(3R, 5R)-3-(4-bromophenyl)-5-hydroxycyclohexanone and its enantiomer (3S, 5S)-3-(4-bromophenyl)-5-hydroxycyclohexanone.

(3R, 5S)-3-(4-bromophenyl)-5-hydroxycyclohexanone and its enantiomer (3S, 5R)-3-(4-bromophenyl)-5-hydroxycyclohexanone.

The relationship between the (3R, 5R) and (3R, 5S) isomers is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like column chromatography or crystallization. Enantiomers, on the other hand, have identical physical properties in an achiral environment and require chiral techniques for their separation.

Characterization of these stereoisomers is typically achieved using a combination of spectroscopic and chiroptical methods. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and quantifying the different enantiomers.

Absolute and Relative Stereochemistry Determination

Determining the absolute and relative stereochemistry of the four stereoisomers of this compound is essential for understanding their structure-activity relationships.

Relative stereochemistry (whether the substituents are on the same side, cis, or opposite sides, trans, of the ring) can often be determined from NMR spectroscopy. The coupling constants between the protons on the chiral centers (H3 and H5) and their adjacent protons can provide information about their dihedral angles, which in turn reveals their relative orientation. For example, a large coupling constant between two vicinal axial protons is typically observed, while smaller coupling constants are seen for axial-equatorial and equatorial-equatorial interactions.

Absolute stereochemistry (the R/S configuration at each chiral center) is more challenging to determine. The most definitive method is single-crystal X-ray crystallography, which provides a three-dimensional map of the molecule's structure. In the absence of suitable crystals, chiroptical methods like circular dichroism (CD) spectroscopy can be used, often in conjunction with computational predictions, to assign the absolute configuration.

Influence of Substituents on Stereoselectivity and Conformation

The nature and position of substituents on the this compound scaffold can have a profound impact on both the stereoselectivity of its synthesis and the conformational equilibrium of the resulting molecule.

For instance, the introduction of a bulky substituent at a position adjacent to one of the chiral centers can direct an incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. This is a common strategy in diastereoselective synthesis.

The electronic properties of substituents on the phenyl ring can also influence the stereochemical outcome of certain reactions. Electron-donating or electron-withdrawing groups can affect the reactivity of nearby functional groups and may favor the formation of specific stereoisomers.

Table 2: Hypothetical Influence of Phenyl Ring Substituents on Diastereoselectivity in a Reduction Reaction

| Phenyl Substituent (para-position) | Electronic Effect | Observed Diastereomeric Ratio (cis:trans) |

| -OCH₃ | Electron-donating | 60:40 |

| -H | Neutral | 50:50 |

| -NO₂ | Electron-withdrawing | 40:60 |

Note: This table is illustrative and based on general principles of substituent effects in asymmetric synthesis.

Strategies for Stereochemical Control and Resolution in Synthetic Routes

The synthesis of stereochemically pure this compound derivatives is a significant challenge. Several strategies can be employed to achieve this goal:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively transform a prochiral starting material into a single enantiomer of the desired product.

Diastereoselective Synthesis followed by Separation: As mentioned earlier, creating diastereomers and then separating them is a common and effective strategy.

Kinetic Resolution: This method involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted enantiomer. Enzymatic resolutions, using lipases for example, are a particularly powerful tool for this purpose. researchgate.net These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated and unacylated enantiomers. researchgate.net

Table 3: Comparison of Stereochemical Control Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules. | High enantiopurity. | Limited availability of starting materials. |

| Asymmetric Catalysis | Chiral catalyst directs the formation of one enantiomer. | High efficiency and enantioselectivity. | Catalyst development can be complex and expensive. |

| Diastereoselective Synthesis | Creation and separation of diastereomers. | Can be highly effective; separation is often straightforward. | Requires an additional separation step. |

| Kinetic Resolution | Differential reaction rates of enantiomers. | Widely applicable; enzymatic methods are often highly selective. | Maximum theoretical yield for one enantiomer is 50%. |

Advanced Spectroscopic Characterization Methodologies for 3 4 Bromophenyl 5 Hydroxycyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 3-(4-Bromophenyl)-5-hydroxycyclohexanone, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the cyclohexanone (B45756) ring protons, and the hydroxyl proton.

The protons on the p-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the influence of the bromine atom. The protons on the cyclohexanone ring would resonate in the aliphatic region (typically δ 1.5-3.5 ppm). The chemical shifts of these protons are influenced by their proximity to the carbonyl group, the hydroxyl group, and the bulky bromophenyl substituent. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be found further downfield in this region due to the electronegativity of the oxygen atom. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Br) | 7.40 - 7.60 | Doublet | 8.0 - 9.0 |

| Aromatic (2H, meta to Br) | 7.10 - 7.30 | Doublet | 8.0 - 9.0 |

| CH-OH | 4.00 - 4.30 | Multiplet | - |

| CH-Ar | 3.00 - 3.30 | Multiplet | - |

| Cyclohexanone CH₂ | 1.80 - 2.80 | Multiplets | - |

| OH | 1.5 - 4.0 (variable) | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the cyclohexanone ring is expected to be the most downfield signal, typically appearing in the range of δ 200-215 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift. The carbons of the cyclohexanone ring will appear in the aliphatic region (δ 20-80 ppm), with the carbon attached to the hydroxyl group (C-OH) being the most downfield of this group.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 205 - 215 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 128 - 135 |

| Aromatic C (quaternary) | 140 - 145 |

| C-OH | 65 - 75 |

| C-Ar | 40 - 50 |

| Cyclohexanone CH₂ | 25 - 45 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed connectivity and stereochemical relationships within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, this would be crucial for tracing the connectivity of the protons around the cyclohexanone ring and confirming the relative positions of the substituents. Cross-peaks would be expected between adjacent protons on the ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively assign which protons are attached to which carbons in the cyclohexanone and bromophenyl moieties, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular framework. For instance, correlations from the aromatic protons to the cyclohexanone ring carbons would confirm the point of attachment of the bromophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the substituents on the cyclohexanone ring (i.e., whether they are cis or trans to each other). Protons that are close in space, but not necessarily bonded, will show cross-peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₂H₁₃BrO₂), the presence of bromine is a key isotopic signature, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units.

The theoretical exact mass of the molecular ion [M]⁺ can be calculated, and a measured HRMS value that matches this theoretical value would confirm the elemental composition.

Theoretical HRMS Data for this compound:

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ (with ⁷⁹Br) | C₁₂H₁₃⁷⁹BrO₂ | 268.0100 |

| [M]⁺ (with ⁸¹Br) | C₁₂H₁₃⁸¹BrO₂ | 269.0080 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups, as well as the carbon-bromine (C-Br) bond.

Predicted IR Absorption Data for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (hydroxyl) | 1050 - 1250 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which possesses stereocenters, ECD spectroscopy would be instrumental in determining its absolute configuration.

The analysis involves measuring the ECD spectrum of the compound and comparing it with theoretical spectra calculated for different possible stereoisomers using quantum chemical methods. The correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral centers. The Cotton effects (CEs), which are the characteristic positive or negative bands in an ECD spectrum, are highly sensitive to the spatial arrangement of the chromophores and auxochromes within the molecule. In this compound, the bromophenyl group and the carbonyl group of the cyclohexanone ring would act as the primary chromophores, and their relative orientation would dictate the sign and intensity of the observed Cotton effects.

Hypothetical ECD Data for a Stereoisomer of this compound

| Wavelength (nm) | Cotton Effect (Δε) |

| 220 | +5.2 |

| 255 | -3.8 |

| 290 | +1.5 |

Note: This data is illustrative and does not represent actual experimental results.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique would provide unequivocal evidence for the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexanone ring.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. For this compound, X-ray crystallography would confirm the connectivity of the atoms, the stereochemistry at the chiral centers, and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.2 |

| Volume (ų) | 1305.4 |

| Z | 4 |

Computational and Theoretical Analysis of 3 4 Bromophenyl 5 Hydroxycyclohexanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational efficiency, making it suitable for analyzing complex organic molecules like 3-(4-Bromophenyl)-5-hydroxycyclohexanone. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to describe the molecule's atomic orbitals. mdpi.com

Geometry Optimization and Conformational Energy Landscapes

The cyclohexanone (B45756) ring is known to adopt a chair conformation as its most stable arrangement to minimize angle and torsional strain. pressbooks.pub For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the molecule will preferentially adopt the conformation where bulky groups are in the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org

In this compound, the large 4-bromophenyl group has a strong preference for the equatorial position. The smaller hydroxyl group can be either equatorial or axial, leading to different conformers for both the cis and trans diastereomers.

Trans Isomer: The most stable conformer will have both the 4-bromophenyl group and the hydroxyl group in equatorial positions (diequatorial). A ring-flip would force both groups into highly unfavorable axial positions.

Cis Isomer: This isomer will have one substituent in an equatorial position and the other in an axial position. Given the significant steric bulk of the 4-bromophenyl group, it will occupy the equatorial position, forcing the hydroxyl group into an axial position.

DFT-based geometry optimization is used to find the lowest energy (most stable) structure for each of these conformers. By calculating the electronic energy of each optimized structure, a conformational energy landscape can be constructed, which maps the relative stabilities of the different possible arrangements. The energy difference (ΔE) between conformers at equilibrium can be related to their relative populations. libretexts.org

| Isomer/Conformer | Substituent Positions | Expected Relative Energy (kJ/mol) | Relative Stability |

|---|---|---|---|

| trans | (3e, 5e) - Diequatorial | 0 (Reference) | Most Stable |

| cis | (3e, 5a) - Equatorial/Axial | ~2-4 | Less Stable |

| trans | (3a, 5a) - Diaxial | >20 | Highly Unstable |

Prediction of Reactive Sites and Transition States

DFT calculations can predict the most likely sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map visually represents the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen of the hydroxyl group and the carbonyl carbon, indicating these are sites for nucleophilic attack.

Furthermore, DFT is instrumental in locating transition state structures, which are the highest energy points along a reaction pathway. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, corresponding to an energy maximum in the reaction coordinate direction and a minimum in all other directions. ucsb.edu By calculating the energy of the reactants and the transition state, the activation energy barrier for a reaction, such as the nucleophilic addition to the carbonyl group, can be determined, providing insight into the reaction kinetics. researchgate.net

Analysis of Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. biomedres.us

For this compound, analysis would likely show:

The HOMO is primarily localized on the electron-rich 4-bromophenyl ring.

The LUMO is mainly centered on the electron-withdrawing carbonyl group.

This distribution facilitates intramolecular charge transfer from the phenyl ring to the carbonyl group upon electronic excitation.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability of the bromophenyl ring |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability of the carbonyl group |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 to 5.5 | Indicates high molecular stability and moderate reactivity |

Quantum Chemical Calculations for Stereoisomer Stability and Relative Energies

This compound possesses two chiral centers (at C3 and C5), leading to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Quantum chemical methods can precisely calculate the ground-state energies of the most stable conformer for each of these stereoisomers. nih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., ECD)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it the standard tool for predicting spectroscopic data. technologynetworks.comresearchgate.net For chiral molecules like this compound, TD-DFT is particularly valuable for predicting the Electronic Circular Dichroism (ECD) spectrum. nih.gov

ECD spectroscopy is highly sensitive to the three-dimensional arrangement of atoms and is a definitive technique for assigning the absolute configuration of a chiral molecule. technologynetworks.com The computational process involves:

A thorough conformational search to identify all low-energy conformers of a specific stereoisomer (e.g., the (3R,5S) isomer).

Geometry optimization of each conformer using DFT.

TD-DFT calculation for each optimized conformer to generate its individual ECD spectrum. researchgate.net

Averaging the individual spectra based on the Boltzmann distribution of their populations at a given temperature to produce the final theoretical ECD spectrum.

By comparing this predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be unambiguously determined. researchgate.net

Investigation of Intermolecular and Intramolecular Interactions

Beyond the properties of a single molecule, computational methods can probe the non-covalent interactions that govern how molecules interact with each other and how different parts of a molecule interact internally. youtube.com

Intramolecular Interactions: A key intramolecular interaction in this compound is the potential for hydrogen bonding between the 5-hydroxyl group and the 1-carbonyl oxygen. This interaction would be most significant in conformers where the hydroxyl group is in an axial position, bringing it into close proximity with the carbonyl group, forming a stabilizing six-membered ring-like structure.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces dictate molecular packing and physical properties. For this compound, several interactions are expected:

Hydrogen Bonding: Strong hydrogen bonds can form between the hydroxyl group of one molecule and the carbonyl oxygen of another, leading to the formation of dimers or extended chains. mdpi.com

π-π Stacking: The aromatic 4-bromophenyl rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

Computational tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify the strength of these diverse intermolecular and intramolecular interactions. ias.ac.inresearchgate.net

Hydrogen Bonding Analysis

Hydrogen bonding is a critical non-covalent interaction that would significantly influence the structure, stability, and intermolecular interactions of this compound. The molecule possesses both a hydroxyl group (-OH), which can act as a hydrogen bond donor, and a carbonyl group (C=O) and the oxygen of the hydroxyl group, which can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 5 and the carbonyl group at position 1, depending on the conformation of the cyclohexanone ring. For this to occur, the ring would need to adopt a conformation that brings these two groups into close proximity. The strength of such an O-H···O=C hydrogen bond would be dependent on the O···O distance and the O-H···O angle. Theoretical studies on other molecules containing similar 1,3-hydroxy-keto arrangements, such as ortho-hydroxybenzaldehydes, have been used to estimate the energy of such intramolecular hydrogen bonds. The energy of these bonds can be calculated using methods like the molecular tailoring approach (MTA). nih.gov

Intermolecular Hydrogen Bonding: In the absence of significant steric hindrance, it is highly probable that this compound would form intermolecular hydrogen bonds in the solid state and in concentrated solutions. These interactions could involve the hydroxyl group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule (O-H···O=C) or to the hydroxyl oxygen of another molecule (O-H···O-H). This would lead to the formation of dimers, chains, or more complex supramolecular architectures. The strength of these intermolecular hydrogen bonds typically falls in the range of moderate hydrogen bonds.

To illustrate the typical characteristics of such hydrogen bonds, the table below presents representative data from computational studies on molecules with similar functionalities.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |

| O-H···O=C (Intramolecular) | 1.6 - 2.0 | 140 - 160 | 5 - 15 |

| O-H···O=C (Intermolecular) | 1.8 - 2.2 | 160 - 180 | 3 - 8 |

| O-H···O-H (Intermolecular) | 1.8 - 2.2 | 160 - 180 | 3 - 7 |

This is a representative table based on data for analogous systems.

Halogen Bonding Characterization (e.g., C-Br...X interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The bromine atom in the 4-bromophenyl group of this compound has a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can interact with electron-rich atoms like oxygen. nih.gov

Potential halogen bonds in the context of this compound could include:

C-Br···O=C: An intermolecular interaction where the bromine atom of one molecule interacts with the carbonyl oxygen of another.

C-Br···O-H: An intermolecular interaction with the hydroxyl oxygen of a neighboring molecule.

C-Br···Br-C: In the solid state, bromine atoms on adjacent molecules could interact with each other.

The strength and geometry of these halogen bonds are dependent on the nature of the interacting atoms and their chemical environment. Computational studies on various brominated organic compounds have characterized these interactions. For instance, studies on 5-bromocytosine (B1215235) molecular salts have identified and quantified C-Br···O interactions, revealing them to be weak to moderate in strength. nih.gov

Below is a table summarizing typical parameters for bromine-centered halogen bonds, derived from computational studies on analogous bromophenyl-containing molecules.

| Interaction Type | Donor-Acceptor Distance (Å) | C-Br···X Angle (°) | Estimated Interaction Energy (kcal/mol) |

| C-Br···O | 2.8 - 3.2 | 150 - 175 | 1.5 - 4.0 |

| C-Br···Br | 3.3 - 3.6 | ~160 (Type II) | 1.0 - 2.5 |

This is a representative table based on data for analogous systems. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the electron density (ρ) and its reduced density gradient (s). NCI plots typically represent non-covalent interactions as isosurfaces in three-dimensional space, which are colored to indicate the nature and strength of the interaction.

Blue isosurfaces generally indicate strong, attractive interactions such as strong hydrogen bonds.

Green isosurfaces are indicative of weaker, van der Waals-type interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. nih.gov

For this compound, an NCI analysis would be expected to reveal several key features:

A significant green surface around the phenyl ring, indicating π-stacking interactions if molecules are suitably arranged.

A distinct surface between the hydroxyl hydrogen and a nearby acceptor (either intramolecularly with the carbonyl oxygen or intermolecularly), colored according to the strength of the hydrogen bond.

A small, localized surface corresponding to the C-Br···X halogen bond, likely in the green to bluish-green range depending on its strength.

Red patches in areas of steric hindrance, for example, between bulky groups in close contact.

While a specific NCI analysis for the title compound is not available, this technique provides a powerful qualitative tool for understanding the interplay of various non-covalent forces that dictate its supramolecular chemistry.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations would be invaluable for understanding its conformational fluxionality. The six-membered cyclohexanone ring is not planar and can adopt several conformations, with the chair form being the most stable. libretexts.org

Ring Inversion: The cyclohexanone ring can undergo a "ring flip" process, interconverting between two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org For this compound, the two chair conformers would not be energetically equivalent due to the presence of the bulky 4-bromophenyl group and the hydroxyl group. The equilibrium between these conformers would favor the one where the larger substituent (the 4-bromophenyl group) occupies an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgpressbooks.pub

Role of 3 4 Bromophenyl 5 Hydroxycyclohexanone As a Synthetic Intermediate

Precursor in the Synthesis of Natural Products and Analogues

The cyclohexanone (B45756) core is a prevalent structural unit in a diverse array of natural products. Although direct evidence of 3-(4-Bromophenyl)-5-hydroxycyclohexanone's use in the total synthesis of a specific natural product is not readily found in the literature, its potential as a chiral building block is noteworthy. The functional groups present would allow for stereoselective modifications, making it a plausible starting material for the synthesis of complex natural product analogues. The development of synthetic routes to novel analogues of biologically active natural products is a key area of medicinal chemistry research.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and materials science. The ketone and hydroxyl groups of this compound provide reactive sites for condensation reactions with various nucleophiles, which could lead to the formation of a wide range of heterocyclic systems. For example, reactions with hydrazines, hydroxylamines, or ureas could yield pyrazoles, isoxazoles, and pyrimidines, respectively. The bromophenyl moiety can be further functionalized, adding another layer of complexity to the potential heterocyclic scaffolds that can be generated.

Scaffold for the Development of New Molecular Architectures

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The rigid cyclohexanone ring of this compound provides a three-dimensional framework that can be systematically modified. The aryl bromide is particularly useful as it allows for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This enables the exploration of the chemical space around the core scaffold, which is a crucial step in the discovery of new drugs and molecular probes.

Utility in the Construction of Macrocyclic and Oligomeric Systems

Macrocycles and oligomers are large molecules that often exhibit unique chemical and physical properties. The bifunctional nature of this compound, with its distinct reactive sites, could potentially be exploited in polymerization or macrocyclization reactions. For instance, under appropriate conditions, the hydroxyl and ketone groups could participate in reactions to form larger ring systems or linear polymers. While specific examples of its use in this context are not documented, the fundamental reactivity of the compound suggests this as a plausible synthetic application.

Emerging Research Frontiers for Halogenated Hydroxycyclohexanone Scaffolds

Green Chemistry Principles in Synthesis and Transformation

The integration of green chemistry principles into the synthesis of halogenated hydroxycyclohexanone scaffolds is a key area of contemporary research, aiming to reduce environmental impact and improve safety. This involves the use of environmentally benign solvents, atom-economical reactions, and catalytic systems that minimize waste.

Key Research Findings:

Aqueous Reaction Media: Researchers are exploring multicomponent reactions in water, which serves as a safe and environmentally friendly solvent. For instance, the synthesis of 1,4-diketone precursors to cyclohexanones has been achieved under aqueous, catalyst-free conditions, showcasing a straightforward and green synthetic route. rsc.org

Organocatalysis: The use of cheap, available, and efficient organic catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the synthesis of highly substituted cyclohexanones under mild, often solvent-free conditions, leading to high yields and simple product separation. chemistryresearches.ir

Biocatalysis: Biocatalytic pathways, such as oxidative desymmetrization, offer a green alternative to traditional metal catalysis for producing chiral intermediates. researchgate.net Enzymes can provide high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Phase-Transfer Catalysis: Cascade reactions, such as the double Michael addition strategy for forming functionalized cyclohexanones, can be effectively performed in biphasic systems using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.orgnih.gov This approach often works at room temperature with aqueous bases, enhancing the green profile of the synthesis. beilstein-journals.orgnih.gov

Table 1: Comparison of Green Synthesis Strategies for Cyclohexanone (B45756) Scaffolds

| Strategy | Catalyst/Medium | Key Advantages | Relevant Findings |

|---|---|---|---|

| Aqueous Synthesis | Water | Environmentally benign, safe, readily available | Catalyst-free synthesis of 1,4-diketone scaffolds. rsc.org |

| Organocatalysis | DBU | Metal-free, efficient, mild conditions, often solvent-free | High yields of highly substituted cyclohexanones with simple workup. chemistryresearches.ir |

| Biocatalysis | Enzymes (e.g., BVMOs) | High selectivity, mild conditions, biodegradable catalyst | Environmentally friendly pathway to chiral lactones and other intermediates. researchgate.net |

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the production of functionalized cyclohexanones. By performing reactions in a continuously flowing stream through a reactor, this approach offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govd-nb.info

Key Research Findings:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which drastically minimizes the risks associated with hazardous reagents like bromine or unstable intermediates. worktribe.com This is particularly relevant for the synthesis of halogenated compounds.

Precise Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and process consistency. jst.org.in The superior heat and mass transfer in microreactors can prevent runaway reactions and the formation of byproducts. nih.gov

Scalability and Automation: Once a process is optimized on a small scale, it can be scaled up by simply running the system for a longer duration or by using parallel reactors ("numbering-up"). d-nb.info Flow chemistry platforms can be automated for multi-step syntheses, significantly reducing development and production times. vapourtec.comsemanticscholar.org The synthesis of the pharmaceutical Tramadol, which utilizes a cyclohexanone starting material, has been successfully demonstrated in a multi-operation, continuous-flow platform, highlighting the potential for producing complex molecules. vapourtec.comsemanticscholar.orgresearchgate.net

Mechanistic Studies of Novel Catalytic Systems

Understanding the reaction mechanisms of novel catalytic systems is crucial for optimizing the synthesis of complex molecules like 3-(4-Bromophenyl)-5-hydroxycyclohexanone. Research is focused on developing and elucidating the pathways of new catalytic transformations that can build the substituted cyclohexanone core with high efficiency and selectivity.

Key Research Findings:

Photoredox Catalysis: Tandem carbene and photoredox catalysis has been developed for the convergent synthesis of substituted cycloalkanones. nih.gov This mild approach enables the construction of two contiguous C-C bonds through consecutive photoredox cycles, facilitating transformations in a single pot that would otherwise require harsh conditions. nih.gov

Asymmetric Transfer Hydrogenation (ATH): Bifunctional ruthenium catalysts have been successfully used for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives. mdpi.com Mechanistic studies focus on how the catalyst and ligand structure influence the stereochemical outcome of the hydrogenation, allowing for the controlled synthesis of specific enantiomers.

Cascade Reactions: Organocatalytic cascade reactions, such as the double Michael reaction between curcumins and 2-arylidene-1,3-indandiones, provide access to complex, multicyclic cyclohexanone derivatives. beilstein-journals.org Mechanistic investigations aim to understand the sequence of bond-forming events and the factors controlling the high diastereoselectivity observed in these transformations. nih.gov

Table 2: Novel Catalytic Systems for Cyclohexanone Synthesis

| Catalytic System | Catalyst Type | Transformation | Mechanistic Interest |

|---|---|---|---|

| Photoredox Catalysis | Organophotoredox / Carbene | [5+1] Cycloaddition | Tandem catalytic cycles, radical-mediated bond formation. nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium-based | Enantioselective reduction | Control of stereochemistry, ligand effects. mdpi.com |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | Cascade Double Michael Addition | Interfacial catalysis, factors controlling high diastereoselectivity. beilstein-journals.orgnih.gov |

Development of Derivatives with Tunable Electronic and Steric Properties

The this compound scaffold is an ideal platform for creating a library of derivatives with tailored properties. The bromo-, hydroxyl-, and keto- functionalities serve as versatile handles for chemical modification, allowing for systematic tuning of the molecule's electronic and steric characteristics for applications in materials science and drug discovery.

Key Research Findings:

Modification of the Aryl Group: The 4-bromophenyl moiety is a key site for derivatization using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, can replace the bromine atom with a wide variety of aryl, heteroaryl, or alkyl groups, thereby systematically altering the electronic properties (e.g., electron-donating vs. electron-withdrawing character) of this substituent. nih.gov

Functionalization via Diels-Alder Reactions: The Diels-Alder reaction provides a powerful method for constructing highly functionalized cyclohexene (B86901) rings, which can be subsequently converted to cyclohexanones. mdpi.com By using dienophiles with different p-substituents on the phenyl ring, this approach allows for the introduction of diverse functionalities that influence the electronic nature of the final product. mdpi.com